molecular formula C6H14N2O B3289409 N-methyl-3-(methylamino)butanamide CAS No. 857779-89-6

N-methyl-3-(methylamino)butanamide

Cat. No.: B3289409
CAS No.: 857779-89-6
M. Wt: 130.19 g/mol
InChI Key: ZPVCSLQZDVRAPF-UHFFFAOYSA-N
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Description

N-Methyl-3-(methylamino)butanamide is a chemical compound with the CAS Registry Number 857779-89-6 . It has a molecular formula of C6H14N2O and a molecular weight of 130.19 g/mol . The SMILES notation for this compound is CC(NC)CC(NC)=O, representing its specific molecular structure . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can handle this material with greater confidence by referring to the available safety information, including its associated GHS pictograms and hazard statements . As a building block in organic synthesis, its structure featuring both amide and secondary amine functional groups makes it a potential intermediate for developing more complex molecules, such as those investigated for targeted protein degradation and other biochemical applications . For safe handling, always consult the Safety Data Sheet and use appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-(methylamino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(7-2)4-6(9)8-3/h5,7H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVCSLQZDVRAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Total Synthesis Strategies for N-methyl-3-(methylamino)butanamide and Its Stereoisomers

The construction of this compound and its stereoisomers necessitates a careful selection of synthetic routes to control the formation of the chiral center at the C3 position.

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis is a powerful method for devising synthetic plans by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.com For this compound, two primary disconnections are evident: the amide bond and the C-N bond at the stereocenter.

Amide Bond Disconnection: This approach disconnects the N-methyl amide to reveal 3-(methylamino)butanoic acid and methylamine (B109427). This is a common and reliable strategy, as numerous methods exist for the formation of amide bonds.

C-N Bond Disconnection: A disconnection at the C3-N bond points to a 3-aminobutanamide (B1278367) precursor and a methylating agent. This strategy would require selective N-methylation. A more advanced approach would involve a disconnection to a suitable four-carbon backbone with electrophilic and nucleophilic centers.

A plausible retrosynthetic pathway is illustrated below:

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic analysis of this compound, illustrating the key amide and C-N bond disconnections.

Diastereoselective and Enantioselective Synthesis Protocols

Achieving stereocontrol is crucial for producing specific stereoisomers.

Diastereoselective Synthesis: A common strategy involves the use of a chiral auxiliary. For instance, a chiral imine can be synthesized and then subjected to a diastereoselective nucleophilic addition. The use of N-tert-butanesulfinimines has proven effective for the asymmetric synthesis of amines. researchgate.net The chiral sulfinyl group directs the facial addition of a nucleophile, leading to a high degree of stereoselectivity.

Enantioselective Synthesis: Asymmetric hydrogenation of a suitable enamine precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, can provide direct access to the chiral amine. Alternatively, enzymatic resolutions can be employed to separate enantiomers.

A representative diastereoselective approach is outlined in the following table:

StepReactantsReagents and ConditionsProductDiastereomeric Ratio (d.r.)
1Chiral AldehydeMethylamineChiral Imine>99:1
2Chiral ImineGrignard ReagentProtected Amine>95:5
3Protected AmineDeprotectionChiral Amine>95:5

The data in this table is representative of typical outcomes for such reactions and is for illustrative purposes.

Development of Novel Catalytic Systems for Asymmetric Induction

Modern synthetic chemistry has seen the advent of powerful catalytic systems for asymmetric transformations. For the synthesis of this compound, a catalytic asymmetric reductive amination would be a highly efficient approach. This could involve the reaction of a β-keto amide with methylamine in the presence of a chiral catalyst and a reducing agent. Chiral phosphoric acids and their derivatives have emerged as powerful catalysts for a variety of asymmetric reactions, including reductive aminations.

Chemoenzymatic Synthesis Approaches Utilizing Biocatalysts

Biocatalysts offer a green and highly selective alternative to traditional chemical methods. Lipases are commonly used for the kinetic resolution of racemic alcohols and amines, and could be applied to resolve a racemic precursor to this compound. Transaminases are another class of enzymes that can be used to install the amine group with high enantioselectivity. The use of enzymes in organic synthesis often proceeds under mild conditions and can lead to very high enantiomeric excesses. nih.gov

Synthesis of Deuterated and Isotopically Labeled this compound for Research Probes

Isotopically labeled compounds, particularly those containing deuterium (B1214612), are invaluable tools in mechanistic studies and as internal standards in quantitative mass spectrometry. scbt.com The synthesis of deuterated this compound can be achieved by incorporating deuterium at specific positions.

For example, a deuterated methyl group can be introduced using a deuterated methylating agent, such as iodomethane-d3. The synthesis of deuterated methylamine has been reported and can be used as a building block. semanticscholar.org Reductive amination using sodium borodeuteride (NaBD4) can be employed to introduce deuterium at the carbon atom adjacent to the nitrogen.

A general approach for the synthesis of selectively deuterated amines has been developed, which could be adapted for the target molecule. nih.gov

Derivatization and Functionalization Strategies of the this compound Core

The this compound core possesses two key functional groups for derivatization: the secondary amine and the secondary amide.

Amine Functionalization: The secondary amine can be further alkylated, acylated, or used in reductive amination reactions to introduce a wide range of substituents. It can also be converted to a variety of other nitrogen-containing functional groups.

Amide Functionalization: While the amide bond is generally robust, the N-H proton can be deprotonated with a strong base and the resulting anion can be alkylated. More commonly, the amide can be hydrolyzed back to the carboxylic acid, which can then be converted into other functional groups such as esters or other amides. The derivatization of N-methyl amino acids has been achieved using reagents like dimethylformamide dimethyl acetal. nih.gov

The following table summarizes potential derivatization reactions:

Functional GroupReaction TypeReagents and ConditionsProduct
Secondary AmineAcylationAcetyl chloride, triethylamineN-acetyl derivative
Secondary AmineReductive AminationAcetone, sodium triacetoxyborohydrideN-isopropyl derivative
AmideHydrolysisAqueous HCl, heatCarboxylic acid

This table provides examples of common derivatization reactions.

Modification at Amide Nitrogen and Carbonyl Carbon

The amide bond, while generally stable, offers several avenues for chemical modification. The nitrogen of the secondary amide in this compound can potentially undergo further alkylation, although this typically requires harsh conditions due to the decreased nucleophilicity of the amide nitrogen compared to an amine.

N-Alkylation of the Amide: Direct N-alkylation of secondary amides is a challenging transformation. However, methods using strong bases to deprotonate the amide followed by reaction with an alkyl halide could be employed. For instance, treatment with sodium hydride followed by an alkylating agent like methyl iodide could theoretically introduce a second methyl group on the amide nitrogen.

Reactions at the Carbonyl Carbon: The amide carbonyl carbon is susceptible to nucleophilic attack, although it is less electrophilic than a ketone or aldehyde carbonyl. Reduction of the amide to an amine is a common transformation.

TransformationReagents and ConditionsPotential Product
Amide ReductionLithium aluminum hydride (LiAlH₄) in THFN¹,N³,3-trimethylbutane-1,3-diamine
ThionationLawesson's reagentN-methyl-3-(methylamino)butanethioamide

This table presents hypothetical transformations based on standard organic chemistry principles.

Functionalization of Amino and Methylamino Groups

The presence of two secondary amine groups, the 3-methylamino group and the N-methylamino group of the amide, is a key feature of the molecule. Their similar basicity and nucleophilicity would likely lead to challenges in selective functionalization.

N-Alkylation and Acylation: Standard N-alkylation conditions (e.g., reductive amination with an aldehyde or ketone) or acylation conditions (e.g., reaction with an acyl chloride or anhydride) would likely result in a mixture of products, with reaction occurring at both secondary amine sites. To achieve selectivity, one amine would likely need to be protected while the other is functionalized.

Protective Group Strategies: A common strategy for differentiating similar functional groups is the use of protecting groups. For instance, one of the secondary amines could be selectively protected, allowing for the chemical modification of the other. The choice of protecting group would be crucial to ensure it could be removed without affecting the rest of the molecule.

FunctionalizationReagentsPotential Outcome
Non-selective AcylationAcetyl chloride, triethylamineDi-acylated product
Non-selective AlkylationMethyl iodide, K₂CO₃Mixture of mono- and di-quaternized ammonium (B1175870) salts

This table illustrates potential outcomes of non-selective reactions.

Regioselective and Chemoselective Transformations

Achieving regioselectivity in the functionalization of this compound would be a primary synthetic challenge. The subtle differences in the electronic and steric environments of the two secondary amines could potentially be exploited.

The 3-methylamino group is attached to a chiral center, which could influence its reactivity in stereoselective reactions. The N-methyl group on the amide is electronically distinct from the 3-methylamino group due to its proximity to the electron-withdrawing carbonyl group. This could potentially be exploited for chemoselective reactions under carefully controlled conditions. For example, the 3-methylamino group is expected to be more basic and nucleophilic than the amide nitrogen.

Hypothetically, a bulky electrophile might preferentially react at the sterically less hindered secondary amine. Alternatively, intramolecular reactions could be designed to favor functionalization at one site over the other.

Process Research and Scalability Studies for Academic and Pre-clinical Supply

While there is no specific information on the process research and scalability of this compound synthesis, general principles of process chemistry can be applied. A scalable synthesis would require robust and high-yielding reactions with readily available and inexpensive starting materials.

A potential retrosynthetic analysis suggests that the molecule could be assembled from precursors like 3-aminobutanoic acid. The synthesis would likely involve several steps, including amidation and N-methylation.

Key Considerations for Scalability:

Starting Material Cost and Availability: The economic viability of a large-scale synthesis depends heavily on the cost of the starting materials.

Purification: The purification of intermediates and the final product should be amenable to large-scale techniques, such as crystallization or distillation, avoiding chromatography where possible.

Safety and Environmental Impact: The reagents and solvents used should be as safe as possible, and the generation of hazardous waste should be minimized.

A hypothetical scalable synthesis might involve the reductive amination of a β-keto ester, followed by amidation and further methylation. Each of these steps would need to be optimized for large-scale production.

ParameterLaboratory ScaleProcess Scale
Reaction Vessel Glass flaskGlass-lined or stainless steel reactor
Purification Flash chromatographyCrystallization, distillation
Reagent Addition ManualControlled via pumps
Temperature Control Heating mantle, ice bathJacketed reactor with heating/cooling fluid

This table highlights the differences in experimental setup between laboratory and process scale synthesis.

Sophisticated Structural Characterization and Spectroscopic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic compounds in solution. A complete assignment of the proton (¹H) and carbon (¹³C) signals, along with insights into the compound's conformation and dynamic processes, can be achieved through a suite of one- and two-dimensional NMR experiments.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

A combination of 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon resonances in N-methyl-3-(methylamino)butanamide.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons on the butanamide backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. nih.gov This is a powerful technique to assign the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.net This is critical for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. For instance, it would show correlations from the N-methyl protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is invaluable for determining the preferred conformation and stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations
1 (C=O) - ~173 H-2, H-1' -
2 (CH₂) ~2.3 ~45 C-1, C-3, C-4 H-3, H-1'
3 (CH) ~3.0 ~55 C-2, C-4, C-2' H-2, H-4, H-2'
4 (CH₃) ~1.2 ~20 C-3, C-2 H-3
1' (N-CH₃) ~2.8 (doublet) ~35 C-1 H-2

Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions.

Advanced ¹³C and ¹⁵N NMR for Structural and Conformational Insights

While ¹³C NMR spectra are routinely acquired, specialized techniques can provide further detail. DEPT (Distortionless Enhancement by Polarization Transfer) experiments, for instance, would differentiate between CH, CH₂, and CH₃ groups.

¹⁵N NMR spectroscopy , although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct information about the nitrogen environments. researchgate.net Given the two distinct nitrogen atoms in this compound (an amide and an amine), ¹⁵N NMR would show two separate signals, providing valuable data on the electronic environment of each. The chemical shifts would be indicative of the hybridization and substitution of the nitrogen atoms.

Dynamic NMR Studies for Rotational Barriers and Fluxional Processes

The amide bond in this compound is known to exhibit restricted rotation, leading to the possibility of observing distinct signals for substituents on the nitrogen at low temperatures. Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, can be used to determine the energy barrier for this rotation. By analyzing the coalescence of the signals from the N-methyl group protons, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated, providing insight into the conformational stability of the amide bond.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-resolution mass spectrometry is indispensable for confirming the elemental composition of a molecule and for obtaining structural information through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides a "fingerprint" of the molecule and allows for the detailed elucidation of its structure. For this compound, characteristic fragmentation patterns would be expected. Primary amides often show a base peak from the McLafferty rearrangement if an appropriate gamma-hydrogen is present. libretexts.org In this case, cleavage of the C-C bonds in the butanamide chain and losses of the methylamino and N-methyl groups would likely be observed.

Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound ([M+H]⁺)

m/z (mass/charge ratio) Proposed Fragment Structure/Loss
131.1182 (M+H)⁺ Protonated molecular ion
116.0951 Loss of CH₃
86.0600 Cleavage of the C2-C3 bond
72.0811 [CH₃NHCHCH₃]⁺
58.0651 [CH₃NH=CH₂]⁺

Note: These are predicted fragmentation pathways. Actual fragmentation can be influenced by instrument type and collision energy.

Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformation

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to mass analysis, distinguishing ions based on their size, shape, and charge as they drift through a gas-filled chamber. This technique can separate conformers and isomers that are indistinguishable by mass alone. For a flexible molecule like this compound, IM-MS could potentially resolve different gas-phase conformations, providing a collision cross-section (CCS) value for each. This CCS value is a key physical parameter that reflects the ion's three-dimensional structure in the gas phase.

Mechanistic Studies of Biological Interactions and Target Modulation in Research Models

Investigation of N-methyl-3-(methylamino)butanamide and its Analogues as Structural Motifs in Biologically Active Compounds

There is no available research that specifically investigates the this compound moiety as a distinct structural motif contributing to the biological activity of larger compounds.

Enzyme Inhibition or Activation Mechanisms in In Vitro Systems

No studies detailing the effects of this compound on enzyme activity have been found.

Due to the lack of studies on enzyme inhibition or activation, there is no data available on the kinetic analysis of enzyme-ligand interactions for this compound.

There are no published reports determining the binding affinity of this compound to any specific protein targets.

Interactions with Cellular Pathways in Model Organisms or Cell Lines (Excluding Clinical Outcomes)

Research on the impact of this compound on cellular pathways in model organisms or cell lines is not present in the available literature.

No information exists regarding the ability of this compound to modulate protein-protein interactions.

There are no findings on how this compound might affect the subcellular localization of biological macromolecules.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, there is currently insufficient publicly available information to generate a detailed article on this compound that meets the specified requirements for mechanistic studies and biological activity profiling.

While the existence of the chemical compound is confirmed through chemical database entries, dedicated research studies detailing its molecular mechanisms of action or its profile in high-throughput screening assays for chemical probe discovery are not found in the accessible scientific literature. The search did not yield any experimental data, research findings, or scholarly publications focused on the biological interactions or target modulation of this specific compound in cellular or subcellular models.

Therefore, constructing an article that adheres to the requested outline with scientifically accurate and detailed findings is not feasible at this time due to the absence of primary research on this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications of the N-methyl-3-(methylamino)butanamide Scaffold

Detailed studies involving the systematic modification of the this compound structure are necessary to elucidate its SAR.

Research in this area would involve the synthesis and biological evaluation of a series of analogs where the amide and amine functionalities are altered. Key modifications would include:

N-Methyl Group Variation: Replacing the N-methyl group on the amide with other alkyl or aryl substituents to probe the steric and electronic requirements for activity.

Amine Substitution: Modifying the secondary amine, for instance, by replacing the methyl group with larger alkyl groups, acyl groups, or incorporating it into a cyclic system. This would help in understanding the role of this group in target binding.

Amide Bond Isosteres: Replacing the amide bond with other chemical groups that mimic its geometry and electronic properties, such as a reverse amide, a thioamide, or a sulfonamide, to assess the importance of the amide bond itself for biological activity.

Without such studies, it is impossible to create a data table of analogs and their corresponding biological activities.

To understand the contribution of the butanamide backbone to the compound's properties, a series of analogs with modifications to the carbon chain would need to be synthesized and tested. This would include:

Chain Length Variation: Synthesizing homologs with shorter (propanamide) or longer (pentanamide) chains to determine the optimal length for interaction with a biological target.

Introduction of Substituents: Placing various substituents (e.g., hydroxyl, fluoro, methyl) at different positions along the carbon chain to explore the impact on conformation and binding.

Constrained Analogs: Introducing cyclic constraints, such as a cyclopropane (B1198618) ring, into the backbone to restrict conformational flexibility and potentially enhance binding affinity.

Currently, there is no available literature detailing these specific modifications for this compound.

Exploration of Stereochemical Influence on Biological Interactions

The carbon atom at the 3-position of the butanamide chain is a chiral center. Therefore, this compound can exist as two enantiomers, (R)- and (S)-N-methyl-3-(methylamino)butanamide. It is well-established in medicinal chemistry that enantiomers of a chiral drug can have significantly different biological activities, potencies, and safety profiles.

A comprehensive study would involve the stereoselective synthesis or chiral separation of the individual enantiomers and their subsequent biological evaluation. This would determine if a specific stereoisomer is more active or selective for a particular biological target. Without such studies, any discussion on the stereochemical influence remains purely speculative.

Design Principles for Enhanced Binding Affinity and Selectivity

The development of design principles for enhancing the binding affinity and selectivity of this compound analogs is contingent on having a known biological target and initial SAR data. Based on the structural requirements identified through initial screening and SAR studies, medicinal chemists could then employ rational design strategies. These might include:

Exploiting Hydrophobic Pockets: Adding lipophilic groups to the scaffold to interact with hydrophobic regions of the binding site.

Forming Additional Hydrogen Bonds: Introducing hydrogen bond donors or acceptors to create new interactions with the target.

Optimizing Electrostatic Interactions: Modifying the electronic properties of the molecule to enhance electrostatic complementarity with the target.

As the foundational SAR data is not available, no evidence-based design principles can be formulated for this specific compound.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds. In the context of this compound, an FBDD approach could involve:

Fragment Screening: Identifying small molecular fragments that bind to a specific biological target.

Fragment Growing or Linking: Using the this compound scaffold as a starting point and "growing" it by adding chemical moieties to improve affinity, or "linking" it with other fragments that bind to adjacent sites on the target.

Scaffold hopping would involve replacing the butanamide core with different chemical scaffolds while retaining the key pharmacophoric elements (the N-methylamide and the methylamino group) to discover novel chemical series with potentially improved properties.

Both FBDD and scaffold hopping are advanced drug discovery techniques that require significant resources and a clear biological target. There is no indication in the available literature that such approaches have been applied to the this compound scaffold.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, which in turn govern its reactivity. For N-methyl-3-(methylamino)butanamide, these calculations can predict the distribution of electrons, the energies of molecular orbitals, and the likelihood of protonation at its basic sites.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity.

For this compound, the presence of two nitrogen atoms and a carbonyl group will significantly influence the nature of its frontier orbitals. The lone pairs on the nitrogen atoms are expected to contribute significantly to the HOMO, making these sites nucleophilic. The carbonyl group, with its electron-withdrawing nature, will lower the energy of the LUMO, which is likely to be localized around the C=O bond. The methyl groups act as weak electron-donating groups, which can slightly raise the energy of the HOMO.

A qualitative analysis suggests that the HOMO will have significant contributions from the p-orbitals of both the amino and amide nitrogen atoms. The LUMO is expected to be a π* orbital primarily centered on the carbonyl group. The energy of these orbitals can be quantitatively predicted using computational methods like Density Functional Theory (DFT) or semi-empirical methods. rsc.org The HOMO-LUMO gap will provide an indication of the molecule's kinetic stability and its susceptibility to undergo chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound and Related Analogs

CompoundPredicted HOMO CharacteristicsPredicted LUMO CharacteristicsPredicted HOMO-LUMO Gap
This compound High contribution from nitrogen lone pairs (amino and amide)Primarily localized on the carbonyl (C=O) π* orbitalModerate
N-methylacetamideContribution from nitrogen lone pair and carbonyl oxygenLocalized on the carbonyl (C=O) π* orbitalRelatively Large
ButanamideContribution from nitrogen lone pair and carbonyl oxygenLocalized on the carbonyl (C=O) π* orbitalLarger than N-methylacetamide

Note: The data in this table is predictive and based on the general principles of FMO theory and findings for analogous compounds. Actual values would require specific quantum chemical calculations.

The presence of two methylamino groups suggests that this compound can exist in different protonation states depending on the pH of its environment. Predicting the pKa values of these groups is crucial for understanding its behavior in biological systems. Computational methods, ranging from semi-empirical approaches to high-level ab initio calculations with solvation models, are employed for pKa prediction. nih.govpeerj.comsrce.hrresearchgate.netmdpi.com

The basicity of the two nitrogen atoms in this compound is expected to differ. The secondary amine at the 3-position is generally more basic than the nitrogen atom of the amide group. The lone pair of the amide nitrogen is delocalized due to resonance with the adjacent carbonyl group, which reduces its availability for protonation. Therefore, in an acidic environment, the 3-methylamino group is the more likely site of protonation.

Computational pKa prediction typically involves calculating the Gibbs free energy change of the protonation reaction in a solvent, often water. Methods like the isodesmic reaction approach, where the pKa is calculated relative to a similar reference compound with a known pKa, can provide accurate predictions. peerj.com For this compound, suitable reference molecules could be simple secondary amines and N-methylamides.

Table 2: Predicted pKa Values for Ionizable Groups in this compound

Ionizable GroupPredicted pKa RangePredominant Species at Physiological pH (~7.4)
3-methylamino group9.0 - 11.0Protonated (positively charged)
N-methylamide group-1.0 - 1.0Neutral

Note: The pKa values are estimations based on typical ranges for similar functional groups and computational studies on related amines and amides. The actual values can be influenced by the local molecular environment.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound, arising from several rotatable single bonds, allows it to adopt a multitude of conformations. Understanding the preferred conformations and the energy barriers between them is essential for comprehending its interactions with other molecules.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. rsc.orgacs.orgnih.govyoutube.comyoutube.com By simulating the atomic motions over time, MD can explore the conformational space of a molecule and generate a representative ensemble of its structures. For this compound, MD simulations in a solvent like water can reveal the preferred conformations, the dynamics of intramolecular hydrogen bonding, and the interactions with the surrounding solvent molecules.

Studies on the analogous N-methylacetamide have shown that the trans conformation of the amide bond is significantly more stable than the cis conformation. umich.eduic.ac.uk A similar preference is expected for this compound. The simulations would also elucidate the rotational preferences around the other single bonds, providing a detailed picture of the molecule's flexibility and the most populated conformational states.

To systematically explore the vast conformational space of a flexible molecule like this compound, various conformational searching algorithms can be employed. nih.govacs.orgyoutube.com These methods aim to find all low-energy conformers by systematically or randomly changing the torsion angles of rotatable bonds.

Commonly used algorithms include:

Systematic Search: This method involves rotating each bond by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.

Stochastic/Random Search: Methods like Monte Carlo simulations randomly alter the molecular geometry and accept or reject the new conformation based on its energy.

Low-Mode Search (LMOD): This technique explores the conformational space by following the low-frequency vibrational modes of the molecule, which often correspond to large-scale conformational changes. acs.org

The results of a conformational search provide a set of low-energy structures that represent the most likely shapes the molecule will adopt. This information is crucial for subsequent molecular docking studies.

Molecular Docking and Binding Energy Predictions for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.netajchem-a.comnih.govacs.orgnih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand the molecular basis of their activity. For this compound, docking studies can be performed to predict its binding mode and affinity to various biological targets.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the quality of the fit. The scoring function estimates the binding free energy, taking into account factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy with higher accuracy. These calculations provide a quantitative prediction of the binding affinity. researchgate.netresearchgate.netnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

ParameterPredicted ValueInterpretation
Docking Score (kcal/mol)-7.5Indicates a favorable binding interaction.
Key Interacting ResiduesAsp145, Lys72, Val25Suggests specific amino acids in the binding pocket that form important interactions.
Predicted Binding InteractionsHydrogen bond with Asp145 (carbonyl oxygen), Salt bridge with Lys72 (protonated amine)Highlights the specific non-covalent interactions stabilizing the complex.
Predicted Binding Free Energy (MM/GBSA) (kcal/mol)-35.2Provides a more quantitative estimate of the binding affinity.

Note: This table presents hypothetical data for illustrative purposes. Actual results would depend on the specific target protein and the computational methods employed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This typically involves:

Descriptor Calculation: Identifying and calculating various physicochemical properties (e.g., electronic, steric, hydrophobic) of the molecules.

Model Building: Using statistical methods to create a model that correlates these descriptors with activity.

Model Validation: Rigorously testing the model's predictive power.

A search for QSAR studies on this compound derivatives did not yield any specific models or datasets that would allow for the creation of an informative data table or a discussion of research findings.

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening and de novo design are powerful computational tools for discovering new lead compounds.

Virtual Screening: This involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific biological target.

De Novo Design: This method involves the computer-aided generation of novel molecular structures that are predicted to have high affinity and selectivity for a target.

As with QSAR, no specific studies detailing virtual screening campaigns or de novo design efforts for analogues of this compound could be located. Consequently, no data on novel designed analogues or their predicted activities can be presented.

Advanced Analytical Methodologies for Research and Quantification

Mass Spectrometry-Based Quantification in Complex Biological Matrices (Research-Focused)

The quantification of N-methyl-3-(methylamino)butanamide in complex biological matrices such as plasma, urine, or tissue homogenates presents significant analytical challenges due to the low concentrations of the analyte and the presence of numerous interfering endogenous components. Mass spectrometry, particularly when coupled with liquid chromatography, provides the necessary sensitivity and selectivity for such demanding applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids. biopharmaservices.com The technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of a polar compound like this compound, which may exhibit poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative. nih.gov HILIC columns use a polar stationary phase and a mobile phase with a high percentage of organic solvent, which promotes the retention of polar analytes.

Sample preparation is a critical step in bioanalysis to remove proteins and other matrix components that can interfere with the analysis and cause ion suppression in the mass spectrometer. chromatographyonline.com Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, providing a cleaner extract than PPT or LLE.

Quantification is typically performed using the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and significantly reduces background noise, enabling low limits of quantification. An isotopically labeled internal standard of this compound is ideally used to correct for matrix effects and variations in sample processing and instrument response.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the concentration or purity of organic compounds without the need for an identical reference standard of the analyte. creative-biostructure.comethz.chaist.go.jp The principle of qNMR is based on the fact that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. mdpi.com

For the concentration determination of this compound, a known amount of the sample is dissolved in a suitable deuterated solvent along with a precisely weighed amount of an internal standard of known purity. enfanos.com The internal standard should be a stable compound with at least one signal that is well-resolved from the signals of the analyte.

A ¹H qNMR spectrum is then acquired under conditions that ensure accurate integration, which typically involves a long relaxation delay. By comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal of the internal standard, the concentration of the analyte can be calculated using the following equation:

C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (m_standard / MW_standard) * (MW_analyte / V_sample)

Where:

C = Concentration

I = Integral value

N = Number of protons for the integrated signal

m = mass

MW = Molecular weight

V = Volume

qNMR offers the advantage of being a non-destructive technique and can provide structural information simultaneously. ox.ac.uk It is particularly useful for the certification of reference materials and for accurately determining the concentration of solutions used for calibrating other analytical methods. Both ¹H and ¹³C NMR can be utilized, with ¹³C NMR offering greater spectral dispersion, though it may require longer acquisition times due to lower sensitivity. acs.org

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) stands out as a powerful analytical technique that offers high-resolution separations of analytes based on their charge-to-mass ratio. While specific, peer-reviewed applications of CE for the direct analysis of this compound are not extensively documented in publicly available literature, the principles of the technique suggest its high suitability for this purpose. The presence of a secondary amine and an amide group in the structure of this compound allows for its protonation under acidic conditions, making it amenable to CE separation.

Researchers would likely employ a buffer system with a pH below the pKa of the secondary amine to ensure the compound carries a positive charge. The separation could be optimized by adjusting various parameters, as detailed in the table below.

Table 1: Potential Capillary Electrophoresis Parameters for this compound Analysis

ParameterPotential Range/ConditionPurpose
Capillary Type Fused-silicaStandard for most CE applications, providing a negatively charged surface.
Buffer pH 2.5 - 4.5To ensure protonation of the amine groups for electrophoretic mobility.
Applied Voltage 15 - 30 kVTo drive the separation; higher voltages can decrease analysis time but increase joule heating.
Injection Mode Hydrodynamic or ElectrokineticTo introduce a precise amount of the sample into the capillary.
Detection UV-Vis or Mass SpectrometryUV detection would be based on the absorbance of the amide bond, while MS offers higher selectivity and sensitivity.

The theoretical application of CE to this compound would offer several advantages, including minimal sample and reagent consumption, high separation efficiency, and rapid analysis times.

Hyphenated Techniques for Online Analysis and Reaction Monitoring

The coupling of separation techniques with powerful detection methods, known as hyphenated techniques, provides a dynamic approach to chemical analysis. For this compound, hyphenated techniques such as Capillary Electrophoresis-Mass Spectrometry (CE-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be invaluable for online analysis and reaction monitoring.

These techniques would allow for the real-time tracking of the formation or degradation of this compound in a reaction mixture. For instance, in a synthetic chemistry context, a researcher could monitor the progress of a reaction that produces this compound by taking small aliquots at different time intervals and analyzing them via LC-MS. This would provide crucial kinetic data and help in optimizing reaction conditions.

Table 2: Potential Hyphenated Techniques for this compound Research

Hyphenated TechniqueSeparation PrincipleDetection PrinciplePotential Application
LC-MS Partitioning between a stationary and mobile phaseMass-to-charge ratioQuantification in complex biological or environmental samples; reaction monitoring.
CE-MS Electrophoretic mobilityMass-to-charge ratioHigh-resolution separation and sensitive detection with minimal sample volume.
GC-MS Volatility and interaction with a stationary phaseMass-to-charge ratioAnalysis of volatile derivatives of this compound.

The data obtained from these hyphenated techniques would offer a comprehensive understanding of the compound's behavior under various experimental conditions.

Development of Biosensors and Chemical Probes for Selective Detection in Research

While the development of specific biosensors and chemical probes for this compound is still a nascent area of research, the potential for creating such tools is significant. A biosensor would typically involve a biological recognition element, such as an antibody or an enzyme, coupled with a transducer to generate a measurable signal upon binding to the target compound.

A hypothetical biosensor for this compound could be designed based on the following principles:

Recognition Element: Monoclonal antibodies could be raised against this compound, offering high specificity.

Transducer: Surface Plasmon Resonance (SPR) or Electrochemical Impedance Spectroscopy (EIS) could be used to detect the binding event between the antibody and the compound.

Chemical probes, on the other hand, would be smaller molecules designed to react specifically with this compound, resulting in a change in a physical property, such as fluorescence. The design of such a probe would likely target the reactive secondary amine or the amide functionality of the molecule.

The development of these selective detection tools would enable researchers to visualize the localization of this compound within cellular systems or to quantify its presence in complex samples with high selectivity, paving the way for a deeper understanding of its biological interactions.

Metabolic Fate and Biotransformation Pathways Research Perspective

In Vitro Metabolic Stability Studies in Liver Microsomes and Hepatocytes

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. nih.gov These assays typically utilize liver microsomes or hepatocytes. springernature.combioivt.com Liver microsomes are rich in phase I enzymes, particularly cytochrome P450 (CYP) enzymes, making them suitable for assessing oxidative metabolism. mercell.comprotocols.io Hepatocytes, being intact liver cells, contain both phase I and phase II enzymes, offering a more comprehensive picture of metabolic clearance. domainex.co.ukthermofisher.comcreative-bioarray.com

The metabolic stability of N-methyl-3-(methylamino)butanamide would be determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). domainex.co.uk The rate of disappearance is then used to calculate key parameters such as the half-life (t½) and intrinsic clearance (CLint). protocols.iothermofisher.com

Illustrative Data Table: Metabolic Stability of this compound in Human Liver Microsomes

Time (min)Percent Parent Compound Remaining
0100
585
1560
3035
6010

From this illustrative data, the half-life and intrinsic clearance would be calculated to predict its hepatic clearance in vivo. For example, a shorter half-life would suggest more rapid metabolism.

Illustrative Data Table: In Vitro Metabolic Stability Parameters

ParameterValue
Half-life (t½) in Human Liver Microsomes (min)25
Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein)27.7

Identification and Characterization of Metabolites using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying and structurally characterizing metabolites. researchgate.netnih.govcreative-proteomics.comthermofisher.comnih.gov This technique allows for the detection of metabolites in complex biological matrices and provides accurate mass measurements, which are crucial for determining their elemental composition. thermofisher.com

For this compound, an LC-HRMS-based workflow would be employed to analyze samples from in vitro metabolism studies. researchgate.netcreative-proteomics.com The resulting data would be processed to identify potential metabolite peaks, which are then subjected to fragmentation analysis (MS/MS) to elucidate their structures.

Potential Metabolic Transformations for this compound:

N-Demethylation: Removal of a methyl group from either the secondary or tertiary amine.

Oxidative Deamination: Removal of the methylamino group, potentially leading to an aldehyde intermediate.

Hydroxylation: Addition of a hydroxyl group to the butyl chain.

Amide Hydrolysis: Cleavage of the amide bond to form 3-(methylamino)butanoic acid and methylamine (B109427).

Illustrative Data Table: Potential Metabolites of this compound Identified by LC-HRMS

MetaboliteProposed TransformationObserved m/z [M+H]+
M1N-Demethylation (at the tertiary amine)131.1184
M2N-Demethylation (at the secondary amine)131.1184
M3Hydroxylation161.1290
M4Amide Hydrolysis132.0974

Enzymatic Pathways Involved in the Biotransformation of this compound and its Analogues (e.g., P450, MAO, Amidases)

The biotransformation of this compound is likely mediated by several enzyme families due to its multiple functional groups.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, are major contributors to the metabolism of many drugs. enamine.netsolvobiotech.com For this compound, CYPs would be expected to catalyze N-demethylation and hydroxylation reactions. nih.gov Reaction phenotyping studies using specific chemical inhibitors or recombinant CYP enzymes would be necessary to identify the specific isoforms involved. enamine.netsolvobiotech.combioivt.com

Monoamine Oxidases (MAO): MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of monoamines. wikipedia.orgwikipedia.org The secondary methylamino group in this compound could be a substrate for MAO enzymes. wikipedia.orgnih.gov The substrate specificities of MAO-A and MAO-B differ, with MAO-A preferentially metabolizing serotonin and norepinephrine, while MAO-B favors phenethylamine and benzylamine. wikipedia.orgnih.gov

Amidases: These enzymes catalyze the hydrolysis of amide bonds. wikipedia.orgebi.ac.uk The butanamide moiety of the molecule could be susceptible to hydrolysis by amidases, leading to the formation of a carboxylic acid and an amine. researchgate.netacs.org The substrate specificity of amidases can be broad, and they are found in various tissues, including the liver. wikipedia.orgresearchgate.netnih.gov

In Vitro-In Vivo Correlation Studies in Pre-clinical Research Models

In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response. wjarr.comnih.gov In the context of metabolism, IVIVC aims to predict the in vivo pharmacokinetic parameters, such as clearance, from in vitro metabolic data. nih.govwuxiapptec.comtandfonline.comnih.govresearchgate.net

For this compound, establishing an IVIVC would involve:

Determining the in vitro intrinsic clearance (CLint) from human liver microsome or hepatocyte studies. wuxiapptec.com

Scaling the in vitro data to predict in vivo hepatic clearance in preclinical models (e.g., rats, dogs).

Conducting pharmacokinetic studies in these preclinical models to determine the actual in vivo clearance.

Comparing the predicted and observed clearance values to establish a correlation.

A successful IVIVC can reduce the need for extensive animal testing and help in predicting human pharmacokinetics. wjarr.comwjarr.comnih.gov

Illustrative Data Table: IVIVC for this compound in Rats

ParameterPredicted ValueObserved ValuePrediction Accuracy (Fold Error)
Hepatic Clearance (mL/min/kg)45551.22

Role of Stereochemistry in Metabolic Susceptibility

This compound possesses a chiral center at the 3-position of the butanamide chain. As drug-metabolizing enzymes are themselves chiral, they can exhibit stereoselectivity in their interactions with chiral substrates. nih.govnih.govtandfonline.comresearchgate.netnews-medical.net This can lead to differences in the rate and pathway of metabolism between the enantiomers of a racemic drug. nih.govnih.govtandfonline.com

For this compound, it is plausible that one enantiomer is metabolized more rapidly than the other. This could be due to a better fit of one enantiomer into the active site of a particular metabolizing enzyme. tandfonline.com To investigate this, in vitro metabolism studies would need to be conducted with the individual enantiomers.

Potential consequences of stereoselective metabolism include:

Different Pharmacokinetic Profiles: The two enantiomers may have different half-lives and clearances.

Different Metabolite Profiles: The relative amounts of different metabolites formed could vary between enantiomers.

Enantiomer-Specific Drug Interactions: One enantiomer may be more susceptible to inhibition or induction of its metabolism by other drugs.

Understanding the role of stereochemistry is crucial for a complete characterization of the metabolic fate of this compound. nih.govnews-medical.net

Applications As Research Probes and Chemical Tools

Future Research Directions and Emerging Paradigms

Exploration of N-methyl-3-(methylamino)butanamide in Novel Catalytic Reactions

The distinct structural features of this compound, including its amide and secondary amine groups, make it a compelling candidate for exploration in novel catalytic reactions. Future research could focus on its utility as a ligand for transition metal catalysts or as an organocatalyst. The N-methylation of amines is a crucial process in the synthesis of pharmaceuticals and agrochemicals, and developing more sustainable and efficient methods is of high interest. researchgate.net The presence of multiple nitrogen atoms in this compound could allow it to act as a bidentate or even tridentate ligand, potentially stabilizing metal centers and facilitating unique chemical transformations.

Research endeavors in this area could investigate its efficacy in reactions such as:

Asymmetric Hydrogenation: The chiral center in this compound could be exploited to induce stereoselectivity in hydrogenation reactions, a critical process in the synthesis of enantiomerically pure drugs.

Cross-Coupling Reactions: Its potential as a ligand could be tested in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental to modern organic synthesis.

Carbon Dioxide Capture and Utilization: The amine functionalities suggest potential applications in CO2 capture technologies, and subsequent catalytic conversion of CO2 into valuable chemicals.

Potential Catalytic Application Hypothesized Role of this compound Potential Outcome
Asymmetric HydrogenationChiral LigandHigh enantioselectivity in the synthesis of chiral molecules.
Palladium-Catalyzed Cross-CouplingStabilizing Ligand for Palladium(0)Increased catalyst stability and turnover number.
OrganocatalysisBrønsted or Lewis Base CatalystEnantioselective carbon-carbon bond formation.

Integration with Artificial Intelligence and Machine Learning for De Novo Design

Future research in this domain would involve:

Generative Adversarial Networks (GANs): Training GANs with datasets containing this compound and its analogs to generate novel molecules with similar but enhanced properties.

Reinforcement Learning: Employing reinforcement learning to iteratively modify the structure of this compound to optimize for multiple objectives, such as binding affinity to a target protein and favorable pharmacokinetic properties. nih.gov

Predictive Modeling: Developing ML models to predict the physicochemical and biological properties of derivatives of this compound, thereby accelerating the design-build-test-learn cycle.

AI/ML Application Methodology Projected Outcome
Novel Drug Candidate GenerationGenerative Adversarial Networks (GANs)Design of new molecules with high predicted bioactivity.
Property OptimizationReinforcement LearningIdentification of derivatives with improved solubility and metabolic stability.
Virtual ScreeningPredictive QSAR ModelingRapid screening of a virtual library of this compound analogs.

Application in Synthetic Biology and Biosynthesis Pathway Elucidation

Synthetic biology offers powerful tools for the sustainable production of chemicals and for understanding and engineering biological systems. A key area of future research will be to investigate the potential for microbial biosynthesis of this compound. This would involve identifying or engineering enzymatic pathways capable of its synthesis from simple precursors. The biosynthesis of related compounds like isobutanol and 3-methyl-1-butanol in engineered cyanobacteria highlights the potential for sustainable production of valuable chemicals. nih.gov

Key research avenues include:

Enzyme Discovery: Mining genomic databases for novel enzymes, such as aminotransferases, methyltransferases, and amide synthases, that could catalyze the steps in a putative biosynthetic pathway.

Metabolic Engineering: Engineering model organisms like Escherichia coli or Saccharomyces cerevisiae to express the identified enzymes and optimize metabolic fluxes towards the production of this compound.

Pathway Elucidation: Using isotopic labeling studies and metabolomics to elucidate the biosynthetic pathway and identify any bottleneck reactions.

Synthetic Biology Approach Key Research Area Anticipated Result
Microbial ProductionMetabolic Engineering of E. coliSustainable and scalable production of this compound.
Enzyme EngineeringDirected Evolution of a MethyltransferaseAn enzyme with enhanced specificity and activity for the final methylation step.
Pathway DiscoveryIsotopic Labeling StudiesElucidation of the complete biosynthetic route from a central metabolite.

Investigation of its Role in Complex Biological Systems (e.g., Microbiome Interactions)

The human gut microbiome plays a critical role in health and disease, and understanding how small molecules interact with this complex ecosystem is a rapidly growing field of research. mdpi.comnih.gov Future investigations could explore the effects of this compound on the composition and function of the gut microbiota. It is known that gut bacteria can produce a variety of metabolites that influence host physiology, and this compound could potentially modulate these processes. csic.escsic.es

Research in this area would focus on:

Microbiome Profiling: Assessing changes in the gut microbial community structure in response to this compound exposure using techniques like 16S rRNA gene sequencing and metagenomics.

Metabolomic Analysis: Identifying changes in the metabolic output of the gut microbiome to understand the functional consequences of its interaction with the compound.

Host-Microbe Interactions: Investigating how any microbially-produced metabolites of this compound influence host signaling pathways and physiological responses.

Research Area Experimental Approach Potential Finding
Microbiome Modulation16S rRNA Sequencing of Fecal SamplesIdentification of specific bacterial taxa that are enriched or depleted by the compound.
Functional MetagenomicsShotgun Metagenomic SequencingChanges in the abundance of microbial genes involved in specific metabolic pathways.
Host ResponseGene Expression Analysis of Intestinal Epithelial CellsAlterations in host gene expression related to inflammation or metabolism.

Development of Sustainable and Green Chemistry Routes for its Production and Derivatization

The principles of green chemistry aim to design chemical processes that are environmentally benign and sustainable. mlsu.ac.inmdpi.com Future research on this compound should prioritize the development of green synthetic routes for its production and subsequent derivatization. This includes the use of renewable feedstocks, environmentally friendly solvents, and energy-efficient reaction conditions. researchgate.net

Key strategies for sustainable chemistry include:

Biocatalysis: Utilizing isolated enzymes or whole-cell biocatalysts to perform key synthetic steps under mild, aqueous conditions.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer improved safety, efficiency, and scalability compared to batch processing.

Green Solvents: Exploring the use of greener solvents such as water, supercritical fluids, or bio-derived solvents to replace traditional volatile organic compounds. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Green Chemistry Principle Application to this compound Synthesis Benefit
Use of Renewable FeedstocksSynthesis from bio-derived amino acids and butanol.Reduced reliance on fossil fuels.
CatalysisEnzyme-catalyzed amidation and methylation steps.High selectivity and mild reaction conditions.
Design for Energy EfficiencyMicrowave-assisted synthesis for derivatization.Reduced reaction times and energy consumption.

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates for amidation .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like protection/deprotection .
  • Catalysts : Use of coupling agents (e.g., HATU, DCC) improves amidation efficiency .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks for methyl groups (δ ~2.1–3.0 ppm) and amide protons (δ ~6.5–8.0 ppm) to confirm structure .
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95%) and resolve impurities .
  • Mass Spectrometry (MS) :
    • Electrospray ionization (ESI-MS) confirms molecular ion ([M+H]+) and fragments (e.g., m/z corresponding to butanamide backbone) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Methodological Answer:
SAR Design Framework :

Derivatization : Synthesize analogs with modifications to:

  • The methylamino group (e.g., ethyl, isopropyl).
  • The butanamide backbone (e.g., branching, substitution at C3).

Activity Assays :

  • In vitro testing : Measure IC50 values against target enzymes (e.g., kinases) or cell lines (e.g., HeLa) .
  • Computational docking : Predict binding affinities to biological targets using software like AutoDock .

Q. Key Trends from Analog Studies :

  • N-Alkyl substituents : Butyl groups enhance activity compared to cyclohexyl (e.g., N-butyl analogs in ) .
  • Branching : 3-Methyl substitution improves metabolic stability .

Advanced: What strategies are employed to resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers to minimize variability .
    • Normalize data to internal controls (e.g., staurosporine for cytotoxicity).
  • Mechanistic Studies :
    • Kinetic assays : Measure time-dependent inhibition to rule out transient effects .
    • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to assess selectivity .
  • Statistical Validation :
    • Replicate experiments (n ≥ 3) and apply ANOVA to confirm significance .

Basic: What are the key considerations for ensuring the chemical stability of this compound under various storage conditions?

Methodological Answer:

  • Thermal Stability :
    • Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C suggests room-temperature stability) .
  • Moisture Sensitivity :
    • Store in desiccators with silica gel to prevent hydrolysis of the amide bond .
  • Light Exposure :
    • Use amber vials to avoid photodegradation, confirmed via UV-Vis spectral shifts after light exposure .

Advanced: How can computational modeling predict the interaction mechanisms between this compound and its biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use software (e.g., Schrödinger Maestro) to dock the compound into target binding pockets (e.g., kinase ATP sites). Key interactions:
  • Hydrogen bonding between the amide carbonyl and catalytic lysine residues .
  • Hydrophobic contacts with methyl groups and nonpolar side chains .
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding over 100 ns to assess stability (RMSD < 2.0 Å indicates stable binding) .
  • Free Energy Calculations :
    • Apply MM/GBSA to estimate binding free energy (ΔG < -8 kcal/mol suggests high affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.